molecular formula C11H16N2O2 B12998632 Methyl 6-(ethyl(methyl)amino)-4-methylnicotinate

Methyl 6-(ethyl(methyl)amino)-4-methylnicotinate

Cat. No.: B12998632
M. Wt: 208.26 g/mol
InChI Key: WUJHNKDOMAZELO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(ethyl(methyl)amino)-4-methylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a methyl group, an ethyl(methyl)amino group, and a methylnicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(ethyl(methyl)amino)-4-methylnicotinate typically involves the reaction of 6-chloronicotinic acid with ethyl(methyl)amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting product is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final compound.

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(ethyl(methyl)amino)-4-methylnicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the nicotinate moiety.

    Reduction: Reduced forms of the amino group.

    Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

Methyl 6-(ethyl(methyl)amino)-4-methylnicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-(ethyl(methyl)amino)-4-methylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: Lacks the ethyl(methyl)amino group, making it less versatile in certain applications.

    Ethyl nicotinate: Similar structure but with different alkyl groups, leading to variations in reactivity and biological activity.

    Methyl 4-methylnicotinate: Similar but lacks the ethyl(methyl)amino group, affecting its chemical properties.

Uniqueness

Methyl 6-(ethyl(methyl)amino)-4-methylnicotinate is unique due to the presence of both the ethyl(methyl)amino group and the methylnicotinate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

methyl 6-[ethyl(methyl)amino]-4-methylpyridine-3-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-5-13(3)10-6-8(2)9(7-12-10)11(14)15-4/h6-7H,5H2,1-4H3

InChI Key

WUJHNKDOMAZELO-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=NC=C(C(=C1)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.